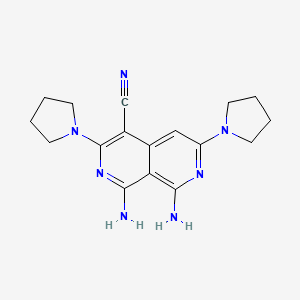

1,8-Diamino-3,6-dipyrrolidin-1-yl-2,7-naphthyridine-4-carbonitrile

Overview

Description

1,8-Diamino-3,6-dipyrrolidin-1-yl-2,7-naphthyridine-4-carbonitrile is a chemical compound with the molecular formula C17H21N7 . It is also known by the synonym SID 3712249 .

Molecular Structure Analysis

The molecular structure of this compound consists of a naphthyridine core, which is a nitrogen-containing heterocyclic compound. It has two amino groups at the 1 and 8 positions, and two pyrrolidinyl groups at the 3 and 6 positions .Physical And Chemical Properties Analysis

This compound has a molecular weight of 323.4 g/mol . It has 2 hydrogen bond donors and 7 hydrogen bond acceptors . The exact mass and monoisotopic mass are both 323.18584370 g/mol . The compound is a white to brown powder and is soluble in DMSO .Scientific Research Applications

Medicinal Chemistry

1,8-Naphthyridines have emerged as an important class of heterocyclic compounds due to their diverse biological activities . They are used in the development of various drugs, including antihypertensives, antiarrhythmics, and immunostimulants .

Antibacterial Applications

Gemifloxacin, a compound containing a 1,8-naphthyridine core, has reached the drug market for the treatment of bacterial infections . This suggests that 1,8-Diamino-3,6-dipyrrolidin-1-yl-2,7-naphthyridine-4-carbonitrile could potentially have similar applications.

Ligands in Coordination Chemistry

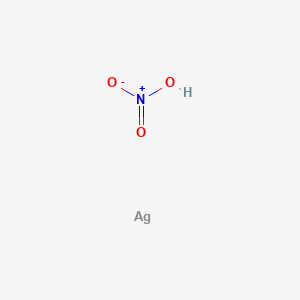

This class of heterocycles finds use as ligands . Ligands are ions or molecules that bind to a central metal atom to form a coordination complex. The unique structure of 1,8-Diamino-3,6-dipyrrolidin-1-yl-2,7-naphthyridine-4-carbonitrile could make it a valuable ligand in such complexes.

Light-Emitting Diodes (LEDs)

1,8-Naphthyridines are components of light-emitting diodes . Given the unique structure of 1,8-Diamino-3,6-dipyrrolidin-1-yl-2,7-naphthyridine-4-carbonitrile, it could potentially be used in the development of more efficient or specialized LEDs.

Dye-Sensitized Solar Cells

1,8-Naphthyridines are used in dye-sensitized solar cells . These are a type of thin film solar cell that convert sunlight into electricity. The unique properties of 1,8-Diamino-3,6-dipyrrolidin-1-yl-2,7-naphthyridine-4-carbonitrile could potentially enhance the efficiency of these cells.

Molecular Sensors

1,8-Naphthyridines are used in the development of molecular sensors . These are devices that translate chemical information, ranging from the concentration of a specific sample component to total composition analysis, into analytically useful signals. The unique properties of 1,8-Diamino-3,6-dipyrrolidin-1-yl-2,7-naphthyridine-4-carbonitrile could potentially be used to develop more sensitive or selective sensors.

Self-Assembly Host-Guest Systems

1,8-Naphthyridines are used in self-assembly host-guest systems . These are systems in which a host molecule forms a complex with a guest molecule without the need for covalent bonding. The unique structure of 1,8-Diamino-3,6-dipyrrolidin-1-yl-2,7-naphthyridine-4-carbonitrile could potentially make it a valuable component in these systems.

Synthetic Receptors

2,7-Difunctionalized-1,8-naphthyridines are used as important binding units in the molecular design of synthetic receptors . Synthetic receptors are designed and synthesized to mimic the binding sites of natural receptors. The unique structure of 1,8-Diamino-3,6-dipyrrolidin-1-yl-2,7-naphthyridine-4-carbonitrile could potentially make it a valuable component in the design of new synthetic receptors.

Mechanism of Action

Target of Action

It’s known that 1,8-naphthyridines, a class of compounds to which this compound belongs, have diverse biological activities . For instance, gemifloxacin, a compound containing a 1,8-naphthyridine core, is used for the treatment of bacterial infections .

Mode of Action

It’s known that 1,8-naphthyridines interact with their targets to exert their biological effects .

Biochemical Pathways

1,8-naphthyridines are known to influence various biological pathways due to their diverse biological activities .

Result of Action

It’s known that 1,8-naphthyridines have diverse biological activities .

properties

IUPAC Name |

1,8-diamino-3,6-dipyrrolidin-1-yl-2,7-naphthyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N7/c18-10-12-11-9-13(23-5-1-2-6-23)21-15(19)14(11)16(20)22-17(12)24-7-3-4-8-24/h9H,1-8H2,(H2,19,21)(H2,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSWVPYMSHHEYAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=C3C(=C2)C(=C(N=C3N)N4CCCC4)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,8-Diamino-3,6-dipyrrolidin-1-yl-2,7-naphthyridine-4-carbonitrile | |

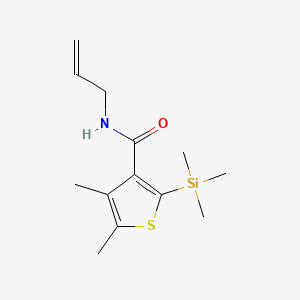

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[bis[(2S)-2-aminopropanoyl]amino]-3-methylphenyl] (2S)-2-[[(2S)-2-(3-hydroxyhexanoylamino)-3-methylbutanoyl]amino]-3-methylbutanoate](/img/structure/B1681687.png)